molecular formula C10H9ClN2O B13204101 2-Chloro-8-ethylquinazolin-4-ol

2-Chloro-8-ethylquinazolin-4-ol

Cat. No.: B13204101
M. Wt: 208.64 g/mol
InChI Key: FUNCAQICJFKPDH-UHFFFAOYSA-N
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Description

2-Chloro-8-ethylquinazolin-4-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl chloroformate under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-ethylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethylquinazolin-4-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. For its anticancer activity, it interferes with the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-ethylquinazolin-4-ol is unique due to the presence of both the chlorine atom at the 2-position and the ethyl group at the 8-position. This specific substitution pattern contributes to its distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-8-ethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-2-6-4-3-5-7-8(6)12-10(11)13-9(7)14/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

FUNCAQICJFKPDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)NC(=N2)Cl

Origin of Product

United States

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